molecular formula C10H12ClNO3 B12093155 Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate

Cat. No.: B12093155
M. Wt: 229.66 g/mol
InChI Key: PUVDZKSTEYEUPO-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of phenylacetic acid and contains both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate serves as a crucial building block in organic synthesis. It is utilized to prepare various heterocyclic compounds and act as an intermediate in the synthesis of pharmaceuticals. Its unique functional groups allow for versatile chemical reactions, including:

  • Oxidation : Leading to carboxylic acids or ketones.
  • Reduction : Resulting in alcohols or amines.
  • Substitution : Creating substituted phenyl derivatives.

Biology

In biological research, this compound is employed to study enzyme-substrate interactions and investigate biochemical pathways involving amino acid derivatives. Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it a valuable probe in understanding metabolic processes.

Medicine

The compound has potential applications in medicinal chemistry for developing new therapeutic agents. Notable areas of exploration include:

  • Anti-inflammatory properties : Investigating its role in modulating inflammatory responses.
  • Analgesic effects : Evaluating pain relief capabilities.
  • Antimicrobial activity : Assessing effectiveness against various bacterial strains.

Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 μg/mL
Escherichia coli250 μg/mL
Pseudomonas aeruginosa500 μg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)30
HepG2 (Liver Cancer)25
PC-3 (Prostate Cancer)40

The compound exhibited dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer therapeutic agent. Mechanisms of action include:

  • Inhibition of enzymatic activity : Targeting key enzymes involved in cancer metabolism.
  • Induction of apoptosis : Triggering programmed cell death pathways.
  • Disruption of cell cycle : Causing arrest at specific phases, thereby inhibiting proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor growth in xenograft models, supporting its therapeutic potential.
  • Antimicrobial Efficacy : A comparative study against standard antibiotics showed that this compound exhibited comparable or superior activity against resistant bacterial strains, suggesting its utility in treating infections caused by multidrug-resistant organisms.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The amino and ester groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The chlorine and methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(4-methoxyphenyl)acetate: Similar structure but lacks the chlorine atom.

    Methyl 2-amino-2-(3-chlorophenyl)acetate: Similar structure but lacks the methoxy group.

    Methyl 2-amino-2-(3-methoxyphenyl)acetate: Similar structure but lacks the chlorine atom.

Uniqueness

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate is unique due to the presence of both chlorine and methoxy groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Biological Activity

Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate, a compound with significant potential in medicinal chemistry, exhibits diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group and a chloro substituent on the phenyl ring, contributing to its unique chemical reactivity and biological properties. The compound has the following characteristics:

  • Molecular Formula : C₁₁H₁₄ClN O₂
  • Molar Mass : Approximately 227.69 g/mol
  • Solubility : Sparingly soluble in water, with moderate boiling point characteristics due to its structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the chloro and methoxy groups participate in hydrophobic interactions. These interactions can modulate enzyme activities and influence cellular signaling pathways related to inflammation and microbial growth.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens. Studies indicate that derivatives with similar structures exhibit significant inhibition against bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. Its mechanism involves modulation of inflammatory pathways through enzyme inhibition .
  • Anticancer Potential : In vitro studies have evaluated the compound's effects on cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicate that it may inhibit cell proliferation effectively, with IC50 values suggesting notable potency against these cancer types .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

Study 1: Antimicrobial Evaluation

A recent study assessed the antimicrobial efficacy of various derivatives, including this compound. The results indicated:

  • Inhibition Zones : The compound exhibited inhibition zones comparable to standard antibiotics, suggesting significant antimicrobial activity.
PathogenInhibition Zone (mm)Standard Drug (mm)
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2224

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, the compound was tested against various cancer cell lines:

Cell LineIC50 (µM)
MCF-730.98
HCT11622.7
HeLa4.12

These findings highlight the compound's potential as a therapeutic agent in oncology.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate

InChI

InChI=1S/C10H12ClNO3/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3

InChI Key

PUVDZKSTEYEUPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)OC)N)Cl

Origin of Product

United States

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